2-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine
Description
This compound is a pyridine derivative featuring a trifluoromethyl group at the 6-position and a pyrrolidin-3-ylmethoxy substituent at the 2-position. The pyrrolidine ring is further functionalized with a 2-methoxybenzoyl group. This structural motif is significant in medicinal chemistry due to the trifluoromethyl group’s electron-withdrawing properties and the pyrrolidine moiety’s conformational flexibility, which can enhance binding affinity to biological targets .
Properties
IUPAC Name |
(2-methoxyphenyl)-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3/c1-26-15-6-3-2-5-14(15)18(25)24-10-9-13(11-24)12-27-17-8-4-7-16(23-17)19(20,21)22/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTIDRRCRFRDEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(C2)COC3=CC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxybenzoyl Group: This step involves the acylation of the pyrrolidine ring with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyridine Ring: The final step involves the coupling of the intermediate with 6-(trifluoromethyl)pyridine under conditions that facilitate the formation of the desired ether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrrolidine and pyridine derivatives.
Medicine: Potential use as a lead compound in drug discovery for the treatment of various diseases.
Industry: Applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine
- Structural Differences :
- The sulfonyl group (SO₂) replaces the benzoyl (CO) group on the pyrrolidine ring.
- The methoxy substituent is at the 3-position on the benzene ring instead of the 2-position.
- Implications: The sulfonyl group increases polarity and may reduce membrane permeability compared to the benzoyl analog .
- Commercial Availability :
3-Allyl-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridine
- Structural Differences :
- A fluorine atom replaces the trifluoromethyl group at the 6-position.
- The pyrrolidine substituent is a tert-butyldimethylsilyl (TBS)-protected hydroxymethyl group instead of a benzoyl/methoxybenzoyl group.
- Implications :
6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidine
- Structural Differences :
- Pyrimidine core replaces the pyridine ring.
- The trifluoromethyl group is at the 4-position instead of the 6-position.
- The 2-methoxyphenyl group may engage in stronger π-π stacking interactions than the pyrrolidine-linked substituent in the target compound .
Data Table: Key Structural and Functional Comparisons
Research Findings and Trends
- Electron-Withdrawing Groups : The trifluoromethyl group enhances metabolic stability and binding to hydrophobic pockets in enzymes, as seen in analogs like 6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine .
- Pyrrolidine Modifications : Sulfonyl groups (e.g., in CAS 2548998-25-8) improve water solubility but may reduce CNS penetration compared to benzoyl derivatives .
- Synthetic Challenges : tert-Butyldimethylsilyl (TBS) protection in compounds like 3-allyl-6-(3-((TBS-O)methyl)pyrrolidin-1-yl)-2-fluoropyridine highlights the need for orthogonal protecting groups in multi-step syntheses .
Biological Activity
The compound 2-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{16}H_{18}F_{3}N_{1}O_{3}
- Molecular Weight : 345.32 g/mol
Properties
- Solubility : Soluble in organic solvents such as DMSO and methanol.
- Stability : The trifluoromethyl group enhances the compound's stability against metabolic degradation.
Antiparasitic Activity
Research has indicated that compounds with trifluoromethyl groups exhibit significant biological activity against various protozoan parasites. A study on related trifluoromethyl derivatives demonstrated their efficacy against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, showcasing nanomolar activity against these pathogens .
Anticancer Potential
Preliminary studies suggest that pyridine derivatives, including the target compound, may inhibit cancer cell proliferation. In vitro assays have indicated that similar compounds can modulate pathways involved in cell cycle regulation and apoptosis, potentially making them candidates for cancer therapy .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The compound may inhibit specific kinases involved in cellular signaling pathways.
- Interaction with Receptors : It could act as a modulator for various receptors, including those involved in neurotransmission and immune response.
Study 1: Antiparasitic Efficacy
In a controlled study evaluating the antiparasitic efficacy of related trifluoromethyl compounds, it was found that certain derivatives exhibited potent activity against Trichinella spiralis. The study reported effective dosage ranges and noted that compounds with similar structural features to our target compound showed promising results .
Study 2: Anticancer Activity
Another study investigated the effects of pyridine derivatives on human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The findings suggest that further exploration into the structure-activity relationship could yield more potent anticancer agents .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Activity Type | Effective Concentration (nM) | Reference |
|---|---|---|---|
| Compound A | Antiparasitic | 50 | |
| Compound B | Anticancer | 100 | |
| Compound C | Antiparasitic | 75 |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits kinases involved in cell signaling |
| Receptor Modulation | Alters receptor activity affecting neurotransmission |
| Apoptosis Induction | Activates caspase pathways leading to cell death |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
